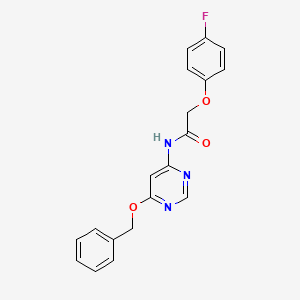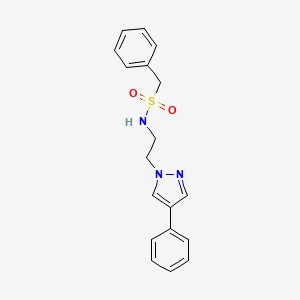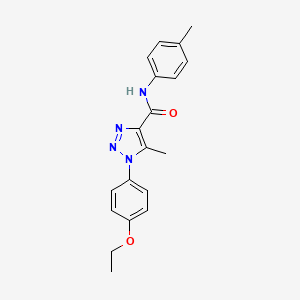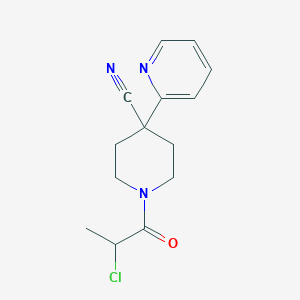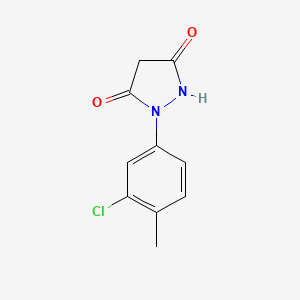
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is not fully understood. However, it has been found to inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer properties. This compound has also been found to have an effect on the growth and development of plants, making it a potential candidate for use as a pesticide and herbicide.
Biochemical and Physiological Effects:
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has been found to have unique biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to have an effect on the growth and development of plants, making it a potential candidate for use as a pesticide and herbicide.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea in lab experiments include its potential applications in various scientific research fields. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, this compound has potential applications in the field of agriculture as a pesticide and herbicide. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea. One potential direction is the further exploration of its anti-inflammatory and anti-cancer properties, with a focus on drug development. Additionally, the potential applications of this compound as a pesticide and herbicide could be further explored. Further research could also be conducted to better understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea is a chemical compound that has potential applications in various scientific research fields. Its unique biochemical and physiological effects make it a potential candidate for drug development and agricultural applications. Further research is needed to better understand the mechanism of action and potential side effects of this compound, as well as to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea involves the reaction between 3,4-Dimethylphenylacetic acid and pyridine-4-carboxylic acid, followed by the reaction with isocyanate. The resulting product is then purified using column chromatography to obtain a pure compound. This method has been found to be effective in producing high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea has potential applications in various scientific research fields. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. Additionally, this compound has been found to have potential applications in the field of agriculture as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-3-4-16(9-13(12)2)22-11-15(10-17(22)23)21-18(24)20-14-5-7-19-8-6-14/h3-9,15H,10-11H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGXPSRSSVSBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

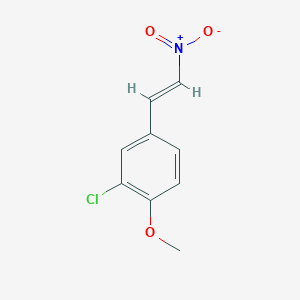
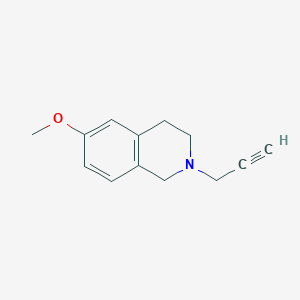
![2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2570076.png)

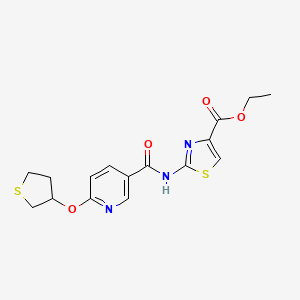
![(4E)-9-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2570081.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2570082.png)
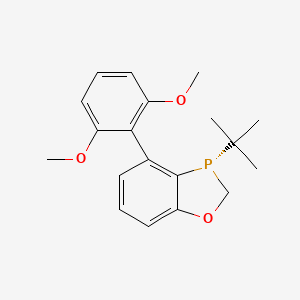
![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2570084.png)
